molecular formula C15H20N4O2 B2955115 3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2199034-90-5

3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2955115
CAS No.: 2199034-90-5
M. Wt: 288.351
InChI Key: HIBLBCMDGZMNOE-UHFFFAOYSA-N
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Description

The compound 3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine features a pyridine core substituted at position 3 with a methyl group and at position 2 with a methoxy-linked piperidin-4-ylmethyl moiety. The piperidine ring is further functionalized at position 1 with a 1,3,4-oxadiazol-2-ylmethyl group. The oxadiazole group is a key pharmacophore known for hydrogen bonding and metabolic stability, while the piperidine-pyridine system may enhance solubility and target affinity .

Properties

IUPAC Name

2-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-12-3-2-6-16-15(12)20-10-13-4-7-19(8-5-13)9-14-18-17-11-21-14/h2-3,6,11,13H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBLBCMDGZMNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is a compound that incorporates a pyridine core and an oxadiazole moiety, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on available research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C15H20N4O2
Molecular Weight 288.35 g/mol
IUPAC Name 3-Methyl-2-{1-[1,3,4-oxadiazol-2(3H)-ylmethyl]piperidin-4-yl}methoxy)pyridine

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The oxadiazole ring is particularly significant due to its role in modulating enzyme activity and cellular pathways. Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit anticancer properties by inhibiting key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) .

Anticancer Activity

Several studies have demonstrated the potential anticancer effects of oxadiazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival .

Antimicrobial Properties

The compound's oxadiazole component may also confer antimicrobial activity. Research has indicated that similar oxadiazole derivatives possess significant antibacterial and antifungal properties . The interaction with microbial enzymes could be a contributing factor to this activity.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that derivatives of oxadiazoles can exhibit anti-inflammatory effects. This is particularly relevant in conditions where inflammation is a key component of the disease process.

Study on Anticancer Efficacy

A study published in 2023 explored the efficacy of various 1,3,4-oxadiazole derivatives against different cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with a reported increase in apoptotic cell death by approximately 33% .

Antimicrobial Testing

Another investigation assessed the antimicrobial activity of several oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds effectively inhibited bacterial growth at low concentrations, highlighting their potential as therapeutic agents in treating infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocycle Modifications

3-Methyl-2-[[1-(1,3,4-Thiadiazol-2-yl)-4-piperidinyl]methoxy]pyridine
  • Structural Difference : Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole (sulfur instead of oxygen).
  • Molecular Formula : C₁₄H₁₈N₄OS (vs. C₁₄H₁₈N₄O₂ for the target compound).
  • Molecular Weight : 290.38 vs. ~274.38 (estimated for the target).
  • Reduced metabolic stability compared to oxadiazole, as thiadiazoles are more prone to oxidative degradation .
3-Methyl-2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine (BK78054)
  • Structural Difference : Substitutes oxadiazole with a thiazole-4-carbonyl group.
  • Molecular Formula : C₁₆H₁₉N₃O₂S.
  • Molecular Weight : 317.406.
  • Implications :
    • The thiazole introduces a carbonyl group, enabling stronger dipole interactions.
    • Higher molecular weight may reduce solubility but improve target binding .

Piperidine Substituent Variations

4-({4-[5-({1-[(6-Ethoxypyridin-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile Ditosylate (21a)
  • Structural Difference : Incorporates a 6-ethoxypyridinylmethyl group on piperidine and a tosylate salt.
  • Tosylate salt increases solubility and bioavailability .
4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile Ditosylate (21b)
  • Structural Difference : Features a 5-methoxypyrazinylmethyl group on piperidine.
  • Implications :
    • Pyrazine’s aromatic nitrogen atoms may engage in π-π stacking interactions.
    • Methoxy group improves solubility but may reduce metabolic stability .

Salt Forms and Counterions

  • Succinate vs. Tosylate Salts :
    • Compound 21c (succinate salt) exhibits a higher yield (74%) compared to 21a (56% tosylate), suggesting better synthetic efficiency.
    • Succinate salts generally offer improved aqueous solubility over tosylates, critical for oral formulations .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features References
3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine C₁₄H₁₈N₄O₂ ~274.38 1,3,4-Oxadiazole, unmodified piperidine -
3-Methyl-2-[[1-(1,3,4-thiadiazol-2-yl)-4-piperidinyl]methoxy]pyridine C₁₄H₁₈N₄OS 290.38 1,3,4-Thiadiazole substitution
BK78054 (Thiazole-4-carbonyl analog) C₁₆H₁₉N₃O₂S 317.406 Thiazole-4-carbonyl, piperidine modification
Compound 21a (Tosylate salt) C₃₉H₄₄N₆O₈S₂ 829.00 6-Ethoxypyridinylmethyl, tosylate counterion
Compound 21c (Succinate salt) C₃₇H₄₂N₆O₉ 738.77 Succinate counterion, pyrazine substituent

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